Product packaging for Clibucaine hydrochloride(Cat. No.:CAS No. 93940-33-1)

Clibucaine hydrochloride

Cat. No.: B12293882
CAS No.: 93940-33-1
M. Wt: 351.7 g/mol
InChI Key: ABPFCLBHEOJRTQ-UHFFFAOYSA-N
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Description

Historical Context and Early Research Trajectories

The structural components of Clibucaine (B93319) hydrochloride, namely the piperidine (B6355638) ring and the amide linkage, are characteristic of many synthetic local anesthetics developed during this period. amazonaws.comnih.gov Research into piperidine derivatives for anesthetic purposes was active as early as the 1940s, indicating a long-standing interest in this chemical scaffold for developing new therapeutic agents. nih.govacs.org The specific research trajectory that led to the synthesis of Clibucaine hydrochloride itself, however, remains obscure in the available literature.

Significance within Pharmaceutical Chemistry and Pharmacology Research

The significance of this compound in pharmaceutical chemistry lies primarily in its classification as a potential local anesthetic. Local anesthetics function by reversibly blocking nerve impulse conduction, thereby producing a temporary loss of sensation. researchgate.net The general mechanism of action for many local anesthetics involves the blockade of voltage-gated sodium channels in neuronal cell membranes. researchgate.net

The chemical structure of local anesthetics typically consists of three parts: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group. nih.gov This structure is evident in this compound, which possesses a dichlorinated phenyl ring (lipophilic), a propionamide group (intermediate linkage), and a piperidine ring (hydrophilic amine). Structure-activity relationship (SAR) studies of local anesthetics have shown that modifications to each of these components can significantly impact the compound's potency, duration of action, and toxicity. nih.gov While specific SAR studies for this compound are not widely published, its structure suggests it was likely synthesized as part of broader investigations into novel piperidine-based anesthetics.

Current Research Landscape and Unexplored Avenues

The current research landscape for this compound appears to be limited, with very few recent studies explicitly mentioning the compound. Its primary application seems to be as a research chemical, used in laboratory settings to investigate its local anesthetic properties. nih.gov

However, the broader field of local anesthetic research is active and evolving. Current trends focus on developing new delivery systems to prolong the duration of action and reduce systemic toxicity. longdom.orgesaic.org These include liposomal formulations and other novel drug carriers. longdom.orgesaic.org Additionally, there is ongoing research into new molecules and adjuvants to enhance the efficacy of existing local anesthetics. mordorintelligence.com

Unexplored avenues for a compound like this compound could involve its investigation within these modern research paradigms. For instance, its incorporation into a novel drug delivery system could be explored to assess any potential advantages in terms of duration of action or side effect profile. Furthermore, detailed pharmacological studies to fully characterize its mechanism of action and compare its potency and toxicity to other established local anesthetics could provide valuable data for the field. The development of new synthetic methodologies for piperidine derivatives could also open up avenues for creating analogues of this compound with potentially improved properties. google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21Cl3N2O B12293882 Clibucaine hydrochloride CAS No. 93940-33-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93940-33-1

Molecular Formula

C15H21Cl3N2O

Molecular Weight

351.7 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-piperidin-1-ylbutanamide;hydrochloride

InChI

InChI=1S/C15H20Cl2N2O.ClH/c1-11(19-7-3-2-4-8-19)9-15(20)18-14-6-5-12(16)10-13(14)17;/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,20);1H

InChI Key

ABPFCLBHEOJRTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCCCC2.Cl

Origin of Product

United States

Nomenclature and Classification of Clibucaine Hydrochloride

IUPAC Nomenclature and Chemical Registry Identifiers

The systematic name for the active moiety, clibucaine (B93319), according to the International Union of Pure and Applied Chemistry (IUPAC) is N-(2,4-dichlorophenyl)-2-(piperidin-1-yl)propanamide. For the hydrochloride salt, the IUPAC name is (3S)-N-(2,4-dichlorophenyl)-3-piperidin-1-ylbutanamide;hydrochloride. nih.gov

To facilitate its unique identification in scientific literature and databases, Clibucaine hydrochloride is assigned several registry identifiers. These include:

CAS Number: The Chemical Abstracts Service (CAS) registry number for Clibucaine is 15302-10-0. bldpharm.commedchemexpress.com The hydrochloride form is identified by the CAS number 93940-33-1. drugfuture.combldpharm.com

PubChem CID: The PubChem Compound Identification number for (S)-clibucaine hydrochloride is 76963144. nih.gov

UNII: The Unique Ingredient Identifier for this compound is 34D5UD2YMI, while the (S)-isomer is assigned 6EJT81EDC8. drugfuture.comncats.io

Below is an interactive data table summarizing the key chemical registry identifiers for Clibucaine and its hydrochloride salt.

IdentifierValue (Clibucaine)Value (this compound)Value ((S)-Clibucaine Hydrochloride)
IUPAC Name N-(2,4-dichlorophenyl)-2-(piperidin-1-yl)propanamideN/A(3S)-N-(2,4-dichlorophenyl)-3-piperidin-1-ylbutanamide;hydrochloride nih.gov
CAS Number 15302-10-0 bldpharm.commedchemexpress.com93940-33-1 drugfuture.combldpharm.comN/A
PubChem CID N/AN/A76963144 nih.gov
UNII N/A34D5UD2YMI drugfuture.com6EJT81EDC8 ncats.io

International Nonproprietary Name (INN) Derivation and Context

The World Health Organization (WHO) assigns International Nonproprietary Names (INNs) to pharmaceutical substances to ensure clear and consistent identification globally. wikipedia.orgeuropa.eu The INN for this compound is "clibucaine". who.intun.org The INN system utilizes common "stems" to group drugs with similar pharmacological or chemical properties. wcoomd.org The "-caine" suffix in clibucaine signifies that it belongs to the class of local anesthetics. who.int This systematic approach to nomenclature helps healthcare professionals and researchers worldwide to recognize the drug's therapeutic class. wikipedia.org

Pharmacological Classification and Categorization within Related Chemical Classes

This compound is pharmacologically classified as a local anesthetic. medchemexpress.comhodoodo.com Local anesthetics are substances that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation, including pain.

Chemically, this compound belongs to the amide-type local anesthetics. google.com This classification is based on the chemical linkage between the aromatic and amine portions of the molecule. Other examples of amide-type local anesthetics include lidocaine, bupivacaine, and ropivacaine. google.comfda.gov It is also described as a piperidine (B6355638) derivative. medchemexpress.com The Association of Racing Commissioners International (RCI) classifies Clibucaine as a Class 2 drug, a category that includes local anesthetics with a potential for abuse as nerve-blocking agents. arci.comnd.gov170.94.37

Synthetic Methodologies for Clibucaine Hydrochloride

Chemical Synthesis Pathways and Reaction Mechanisms

The synthesis of Clibucaine (B93319) can be logically approached as a multi-step process. The core of the synthesis is the formation of an amide bond between a substituted aniline (B41778) and an activated acyl group, followed by a nucleophilic substitution to introduce the tertiary amine functionality. The final step is an acid-base reaction to produce the hydrochloride salt.

A plausible synthetic pathway consists of the following steps:

N-Acylation of 2-Chloroaniline (B154045): The synthesis likely begins with the acylation of 2-chloroaniline with chloroacetyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product, 2-chloro-N-(2-chlorophenyl)acetamide.

Amination: The second step involves the reaction of the intermediate, 2-chloro-N-(2-chlorophenyl)acetamide, with diethylamine (B46881). The nitrogen atom of diethylamine acts as a nucleophile, displacing the chloride ion from the α-carbon of the acetamide. This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. youtube.com The reaction is usually heated to ensure a reasonable rate, and an excess of diethylamine or another base may be used to neutralize the HCl generated. This step yields the free base form of Clibucaine.

Salt Formation: To produce Clibucaine hydrochloride, the Clibucaine free base is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) and treated with a solution of hydrochloric acid. youtube.comyoutube.com This is an acid-base reaction where the basic tertiary amine group is protonated by HCl, forming the corresponding ammonium (B1175870) salt, which is the hydrochloride. youtube.com The resulting salt typically has lower solubility in the organic solvent and precipitates, allowing for its isolation by filtration.

A summary of the proposed reaction pathway is presented in the table below.

StepReactant 1Reactant 2Reagent/SolventProductReaction Type
12-ChloroanilineChloroacetyl chloridePyridine (or other base)2-chloro-N-(2-chlorophenyl)acetamideNucleophilic Acyl Substitution
22-chloro-N-(2-chlorophenyl)acetamideDiethylamineHeat, suitable solvent (e.g., Toluene)Clibucaine (free base)Nucleophilic Substitution (SN2)
3Clibucaine (free base)Hydrochloric Acid (HCl)Ethanol or Diethyl EtherThis compoundAcid-Base Reaction / Salt Formation

Optimization of Synthesis Yields and Purity

Optimizing reaction yield and ensuring high purity are critical goals in the synthesis of any active pharmaceutical ingredient (API), including this compound. nih.gov This involves a systematic study of reaction parameters to maximize product formation and minimize impurities. azom.com

Key areas for optimization in the proposed synthesis of this compound include:

Reaction Conditions: For each step, parameters such as temperature, pressure, reaction time, and mixing speed must be fine-tuned. azom.com For example, the amination step may require careful temperature control to prevent side reactions while ensuring the reaction proceeds to completion in a reasonable timeframe.

Reagent Stoichiometry: The molar ratio of reactants can significantly impact the outcome. Using a slight excess of one reactant might drive the reaction to completion, but a large excess could lead to purification challenges. In the acylation step, the ratio of 2-chloroaniline to chloroacetyl chloride and the amount of base used are critical parameters.

Solvent Selection: The choice of solvent can influence reaction rates, yields, and the ease of product isolation. The ideal solvent should dissolve reactants but may allow the product to crystallize out, simplifying purification.

Purification Methods: Crystallization is a key step for purifying the final product. The optimization process involves selecting the right solvent or solvent mixture, cooling rate, and agitation to produce crystals of the desired size and high purity. Washing the isolated solid with an appropriate solvent removes residual impurities. Modern equipment like an Agitated Nutsche Filter Dryer (ANFD) can perform filtration, washing, and drying in a single closed system, enhancing purity and yield by minimizing product handling losses. azom.com

Design of Experiments (DoE): Modern process development often employs statistical methods like Design of Experiments (DoE) to efficiently study the effects of multiple variables simultaneously. nih.gov This allows chemists to identify optimal conditions and understand the interactions between different parameters, leading to a more robust and high-yielding process.

The table below illustrates hypothetical parameters that could be optimized for the synthesis.

Synthesis StepParameter for OptimizationGoalPotential Outcome of Optimization
Acylation TemperatureMinimize byproduct formationIncreased purity of 2-chloro-N-(2-chlorophenyl)acetamide
Base concentrationEnsure complete HCl neutralizationHigher yield, prevents starting material degradation
Amination Reaction TimeDrive reaction to completionMaximized conversion to Clibucaine base
Diethylamine equivalentsMinimize unreacted intermediateImproved yield and easier purification
Purification Crystallization SolventHigh recovery of pure productIncreased final yield with >99.5% purity
Washing procedureRemove process-related impuritiesFinal API meets pharmaceutical quality standards

Novel Synthetic Routes and Green Chemistry Considerations

While the traditional synthesis pathway for Clibucaine is robust, modern pharmaceutical chemistry continuously seeks more efficient, safer, and environmentally sustainable manufacturing processes. researchgate.net This involves exploring novel synthetic routes and applying the principles of green chemistry. mdpi.com

Novel Synthetic Routes:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. researchgate.net For a synthesis like Clibucaine's, one could envision an enzymatic amidation step, potentially reducing the need for harsh reagents and simplifying purification.

Flow Chemistry: Conducting reactions in continuous flow reactors instead of large batches can offer better control over reaction parameters like temperature and mixing, leading to improved yields, safety, and consistency. nih.gov This approach is particularly well-suited for energetic or fast reactions.

Green Chemistry Considerations: The principles of green chemistry provide a framework for making chemical processes more sustainable. wjpmr.com

Prevention of Waste: The most effective green strategy is to design syntheses that produce minimal waste. This is achieved through high-yield reactions and minimizing the use of auxiliary substances. epa.gov

Atom Economy: The proposed synthesis has a reasonably good atom economy, but the formation of hydrochloride salts as byproducts in the first two steps detracts from it. Using catalytic methods or recycling these salts could improve this metric.

Use of Safer Solvents and Reagents: A key green objective is to replace hazardous solvents like chlorinated hydrocarbons or volatile ethers with safer alternatives such as water, ethanol, isopropanol, or greener solvents like 2-methyltetrahydrofuran. researchgate.net Similarly, replacing hazardous reagents with less toxic alternatives is prioritized.

Energy Efficiency: Reactions should be designed to run at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is one technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

The following table summarizes green chemistry improvements applicable to the synthesis of this compound.

Green Chemistry PrincipleConventional MethodGreener AlternativeBenefit
Safer Solvents Use of chlorinated solvents (e.g., Dichloromethane) or ethers.Use of alcohols (Ethanol, Isopropanol) or esters (Ethyl acetate). researchgate.netReduced toxicity and environmental impact.
Energy Efficiency Conventional heating for several hours.Microwave-assisted heating. mdpi.comDrastically reduced reaction times and energy usage.
Waste Reduction Stoichiometric use of a base (e.g., pyridine) that is consumed.Use of a recyclable heterogeneous base or a catalytic system.Less waste generation and potential for reagent recovery.
Process Intensification Batch processing in large reactors.Continuous flow synthesis.Improved safety, better process control, and reduced footprint.

By integrating these novel and green approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible, aligning with the current trajectory of pharmaceutical manufacturing. researchgate.net

Chemical Structure and Stereochemistry of Clibucaine Hydrochloride

Molecular Formula and Structural Representation

The molecular formula for the hydrochloride salt of clibucaine (B93319) is C15H20Cl2N2O·HCl. nih.gov The base molecule, clibucaine, has the formula C15H20Cl2N2O. nih.gov The molecular weight of clibucaine hydrochloride is 351.7 g/mol , while the base molecule has a molecular weight of 315.24 g/mol . nih.govnih.gov

The structure of clibucaine features a piperidine (B6355638) ring attached to a substituted acyl anilide moiety. Specifically, it is N-(2,4-dichlorophenyl)-3-(1-piperidinyl)butanamide. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

Below is a table summarizing the key identifiers for this compound:

IdentifierValue
IUPAC Name N-(2,4-dichlorophenyl)-3-(piperidin-1-yl)butanamide;hydrochloride
Molecular Formula C15H21Cl3N2O bldpharm.com
Molecular Weight 351.70 g/mol bldpharm.com
CAS Number 93940-33-1 bldpharm.com
SMILES Code CC(N1CCCCC1)CC(NC2=CC=C(Cl)C=C2Cl)=O.[H]Cl bldpharm.com

Chirality and Stereoisomeric Forms

Chirality is a key feature of the clibucaine molecule, arising from a stereocenter at the third carbon of the butanamide chain. wikipedia.org This carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, a piperidine ring, and a carbonyl group attached to the dichlorophenylamino group. nih.gov The presence of this single chiral center means that clibucaine can exist as two non-superimposable mirror images, known as enantiomers. wikipedia.orglibretexts.org

These enantiomers are designated as (R)-clibucaine and (S)-clibucaine. nih.govncats.io Like other chiral molecules, these enantiomers have identical physical and chemical properties, except for their interaction with plane-polarized light and other chiral substances. wikipedia.org The (R)- and (S)-isomers of this compound have been identified and are designated with unique identifiers. nih.govncats.io For a molecule with one chiral center, there are 2^1 = 2 possible stereoisomers. pressbooks.pub

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotatable bonds within its structure. The piperidine ring can adopt different chair and boat conformations, and rotation can occur around the single bonds connecting the piperidine ring to the butanamide chain and between the carbonyl group and the dichlorophenyl ring.

Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. youtube.com The relative energies of different conformers determine their population at a given temperature. The interactions between the various substituents, including steric hindrance and electronic effects, play a crucial role in defining the conformational energy landscape. For instance, the gauche conformation, where bulky groups are adjacent, is generally higher in energy than the anti-conformation, where they are far apart. youtube.com The syn conformation, where the largest groups eclipse each other, represents the highest energy state. youtube.com While specific experimental or detailed computational studies on the conformational analysis of this compound are not widely available in the public domain, the principles of conformational analysis of similar acyclic and cyclic systems can be applied to understand its potential shapes.

Computational Chemistry Approaches to Structure Elucidation

Computational chemistry provides powerful tools for investigating the structure and properties of molecules like this compound. wikipedia.org Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to optimize the molecular geometry and predict various properties. researchgate.net These computational approaches can elucidate the three-dimensional structure, bond lengths, bond angles, and torsional angles of the most stable conformers.

Furthermore, computational methods can be employed to calculate the energy differences between various stereoisomers and conformers, providing insight into their relative stabilities. researchgate.net Techniques like molecular dynamics simulations can be used to explore the conformational space of the molecule over time, offering a dynamic picture of its structural behavior. uva.nl While specific computational studies focused solely on this compound are not readily found, the application of these standard computational chemistry techniques would be instrumental in providing a detailed understanding of its structural and stereochemical characteristics. wikipedia.orgkaust.edu.sa

Pharmacological Investigations of Clibucaine Hydrochloride

Elucidation of Mechanism of Action at the Molecular Level

The principal mechanism of action of clibucaine (B93319) hydrochloride, consistent with other amide-type local anesthetics, involves the blockade of voltage-gated sodium channels in neuronal membranes. ontosight.ai These channels are critical for the initiation and propagation of action potentials, the electrical signals that travel along nerve fibers.

Local anesthetics like clibucaine typically exist in equilibrium between an uncharged (lipophilic) base form and a charged (hydrophilic) cationic form. The uncharged form allows the molecule to penetrate the lipid-rich nerve cell membrane. Once inside the neuron, where the intracellular pH is lower, the equilibrium shifts towards the charged, cationic form. It is this charged form that binds to a specific receptor site within the pore of the voltage-gated sodium channel. nih.gov

This binding action effectively occludes the channel, preventing the influx of sodium ions that is necessary for membrane depolarization. By inhibiting depolarization, the nerve fiber cannot reach the threshold potential required to generate an action potential. Consequently, the transmission of the pain signal to the central nervous system is blocked. This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, as the local anesthetic has a higher affinity for sodium channels in their open or inactivated states, which are more prevalent during high-frequency neuronal activity. nih.gov

Identification and Characterization of Cellular and Subcellular Targets

The primary cellular targets of clibucaine hydrochloride are the protein structures that modulate ion flow and enzymatic activity, which are fundamental to neuronal function and signal transduction.

Ion Channel Modulatory Effects (e.g., Voltage-Gated Sodium Channels)

Enzyme Inhibition and Activation Profiles (e.g., Cholinesterases, ATPases)

While the primary mechanism of action is sodium channel blockade, local anesthetics have been shown to interact with various enzymes.

Cholinesterases: Some local anesthetics can inhibit cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov This inhibition can lead to an accumulation of acetylcholine in the synapse, potentially affecting cholinergic neurotransmission. Specific IC50 values, which measure the concentration of an inhibitor required to reduce enzyme activity by half, are used to quantify the potency of such inhibition. For instance, studies on other compounds have determined IC50 values for acetylcholinesterase (AChE) inhibition in the nanomolar to micromolar range. gjpb.deresearchgate.net However, specific IC50 or Ki values for this compound's effect on cholinesterases are not documented in the available literature.

ATPases: Local anesthetics can also modulate the activity of ATPases, enzymes crucial for cellular energy and ion transport. For example, some have been found to inhibit Ca2+, Mg2+-ATPase in a noncompetitive manner with respect to ATP-Mg2+. arci.com This inhibition can disrupt the lipid annulus surrounding the enzyme, affecting its function. arci.com Kinetic studies of other inhibitors on F1-ATPase have detailed the rate constants of inhibition. nih.gov Specific kinetic data on the inhibition of ATPases by this compound is not currently available.

Biochemical Pathways Modulation and Systems-Level Effects

Impact on Metabolic Fluxes and Energy Homeostasis

The metabolic state of a cell is a critical determinant of its function and survival. Some drugs can significantly alter cellular energy metabolism by shifting the balance between glycolysis and mitochondrial respiration. nih.gov For example, inhibitors of mitochondrial respiration can lead to an increase in glucose uptake and lactate (B86563) production as the cell compensates through glycolysis. plos.org This can result in decreased cellular ATP levels and energy stress. plos.org Furthermore, some compounds can reprogram cellular energy metabolism by suppressing aerobic glycolysis and enhancing oxidative phosphorylation. nih.gov While the potential for local anesthetics to influence cellular metabolism exists, specific studies detailing the impact of this compound on metabolic fluxes and energy homeostasis have not been reported in the available scientific literature.

Perturbations in Signaling Cascades

Currently, there is a notable absence of specific research detailing the direct impact of this compound on intracellular signaling cascades. As a local anesthetic, its primary mechanism of action is understood to be the blockade of voltage-gated sodium channels, which inhibits the initiation and propagation of nerve impulses. However, the broader effects on other signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis remain largely unexplored in publicly available scientific literature.

General signal transduction pathways that are often investigated in pharmacology include:

G-protein coupled receptor (GPCR) signaling

Receptor Tyrosine Kinase (RTK) pathways

MAPK/ERK signaling pathway

PI3K/Akt/mTOR pathway

JAK/STAT signaling pathway

Future research may elucidate whether this compound interacts with components of these or other signaling pathways, which could reveal novel therapeutic applications or provide a more comprehensive understanding of its pharmacological profile.

Biotransformation and Metabolic Fate

The biotransformation and metabolic fate of this compound have not been extensively documented in scientific literature. Generally, the metabolism of pharmaceutical compounds is a biphasic process designed to convert lipophilic substances into more water-soluble metabolites for easier excretion. This process primarily occurs in the liver and involves Phase I and Phase II reactions.

Table 1: Overview of Drug Biotransformation Phases

PhaseGeneral Description
Phase I Introduction or unmasking of a functional group (-OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. This often results in a slight increase in hydrophilicity.
Phase II Conjugation of the parent drug or its Phase I metabolite with an endogenous substrate (e.g., glucuronic acid, sulfate (B86663), glutathione) to significantly increase water solubility and facilitate excretion.

Phase I Metabolic Reactions (e.g., Oxidation, Reduction, Hydrolysis)

Specific studies identifying the Phase I metabolic pathways for this compound are not available. However, based on its chemical structure, which contains ester and amide linkages as well as a tertiary amine, it is plausible that it undergoes several types of Phase I reactions.

Table 2: Potential Phase I Metabolic Reactions for this compound

Reaction TypePotential Site on ClibucaineEnzymatic System (General)Potential Outcome
Hydrolysis Ester linkageEsterasesCleavage of the molecule, leading to the formation of a carboxylic acid and an alcohol metabolite.
Oxidation N-dealkylation at the tertiary amineCytochrome P450 (CYP) enzymesRemoval of an alkyl group, forming a secondary amine.
Oxidation Aromatic hydroxylationCytochrome P450 (CYP) enzymesAddition of a hydroxyl group to the aromatic ring.

Note: This table is predictive and based on general principles of drug metabolism, as specific data for this compound is lacking.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

There is no published data on the specific Phase II conjugation reactions that this compound or its metabolites undergo. Following Phase I metabolism, the newly introduced functional groups, such as hydroxyl groups, would be susceptible to conjugation.

Table 3: Potential Phase II Conjugation Reactions for Clibucaine Metabolites

Reaction TypeSubstrate (from Phase I)Enzyme FamilyPotential Outcome
Glucuronidation Hydroxylated metabolitesUDP-glucuronosyltransferases (UGTs)Formation of a highly water-soluble glucuronide conjugate.
Sulfation Hydroxylated metabolitesSulfotransferases (SULTs)Formation of a sulfate conjugate, increasing water solubility.

Note: This table represents potential pathways, as specific metabolic studies for this compound have not been found.

Identification of Major Metabolites and Their Pharmacological Relevance

To date, the major metabolites of this compound have not been characterized in the scientific literature. Consequently, their pharmacological relevance, including any potential therapeutic activity or toxicity, remains unknown. Identification and characterization of metabolites are crucial steps in the comprehensive evaluation of a drug's safety and efficacy profile.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Clibucaine Hydrochloride

Principles of SAR and QSAR Modeling in Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) represents a more advanced, computational evolution of SAR. pharmacy180.com QSAR modeling aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wfsahq.org This is achieved by correlating the biological activity (e.g., potency, toxicity) with numerically derived physicochemical properties or theoretical molecular descriptors. slideshare.net The general form of a QSAR model can be expressed as:

Biological Activity = f (Structural Descriptors) + error wfsahq.org

The goals of QSAR modeling are twofold: to understand the mechanisms of action by identifying the key structural features influencing activity and to predict the activity of new, unsynthesized compounds. slideshare.net This predictive capability is invaluable in drug discovery, as it allows for the in-silico screening of virtual libraries and the prioritization of synthetic efforts towards the most promising candidates, thereby saving significant time and resources. derangedphysiology.com

Derivation of Structural Descriptors for Clibucaine (B93319) Hydrochloride Analogues

To develop a QSAR model for Clibucaine hydrochloride analogues, a dataset of structurally related compounds with corresponding biological activity data would be required. From the structures of these analogues, a wide array of molecular descriptors can be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and can be broadly categorized.

For Clibucaine, which is structurally an amide-type local anesthetic, the following descriptors would be particularly relevant:

Lipophilicity Descriptors: The partition coefficient (log P) is a critical descriptor for local anesthetics, as it governs the molecule's ability to cross the lipid-rich nerve membrane to reach its target, the voltage-gated sodium channel. mdpi.commhmedical.com Modifications to the dichlorinated phenyl ring or the piperidine (B6355638) ring of Clibucaine would significantly alter its lipophilicity.

Electronic Descriptors: These descriptors, such as Hammett constants (σ), describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. nih.gov For Clibucaine, the two chlorine atoms on the phenyl ring are strong electron-withdrawing groups, which can influence the pKa of the amide nitrogen and the interaction with the receptor.

Steric Descriptors: Parameters like molar refractivity (MR) and Taft's steric parameter (Es) quantify the size and shape of the molecule or its substituents. mdpi.com These are crucial for understanding how a Clibucaine analogue might fit into its binding site on the sodium channel.

Topological Descriptors: These indices are derived from the 2D representation of the molecule and describe its size, shape, and degree of branching. They are computationally efficient to calculate and have been successfully used in QSAR studies of various drug classes.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide detailed information about the electronic structure, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps.

The selection of the most relevant descriptors from this large pool is a critical step in building a robust and predictive QSAR model.

Computational Approaches for QSAR Model Development

Once the structural descriptors and biological activity data are compiled, various computational methods can be employed to develop the QSAR model.

Multiple Linear Regression (MLR) is one of the most common and straightforward methods for developing QSAR models. nih.gov It aims to establish a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). The resulting equation takes the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents the regression coefficients and D represents the descriptors. The statistical quality of the MLR model is assessed using parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the standard deviation. A successful MLR model not only predicts activity but also provides insights into the contribution of each descriptor, with the sign of the coefficient indicating a positive or negative influence on activity. nih.gov

Often, the relationship between structure and activity is non-linear and cannot be adequately captured by linear models. In such cases, more advanced machine learning techniques are employed.

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. They are capable of modeling highly complex and non-linear relationships between descriptors and activity. antibodysociety.org ANNs consist of interconnected nodes (neurons) organized in layers. The network is "trained" on the dataset, adjusting the connection weights to minimize the difference between predicted and actual activity values. While powerful, ANNs are often considered "black box" models, as interpreting the exact contribution of individual descriptors can be challenging.

Other non-linear methods include Support Vector Machines (SVM), which are effective for both regression and classification problems, and ensemble methods like Random Forests, which build multiple decision trees and merge their outputs to improve predictive accuracy and robustness. antibodysociety.org

Correlation of Structural Modifications with Pharmacological Activity

The SAR of local anesthetics is well-established, and these principles can be directly applied to predict the effects of modifying the this compound structure.

The Lipophilic Aromatic Ring: The 2,4-dichlorophenyl group in Clibucaine is its primary lipophilic moiety. Increasing lipophilicity generally increases anesthetic potency because it enhances the drug's ability to penetrate the nerve membrane. mhmedical.comslideshare.net

Modification: Replacing the chlorine atoms with other substituents would modulate potency. For example, replacing them with alkyl groups (e.g., methyl, ethyl) could increase lipophilicity and thus potency. Conversely, adding more polar groups might decrease it. The position of the substituents is also critical; ortho and para substitutions are generally favored. nih.gov

The Intermediate Amide Linkage: Clibucaine possesses an amide linkage, which is more resistant to hydrolysis than the ester linkage found in older local anesthetics like procaine. antibodysociety.org This resistance contributes to a longer duration of action.

Modification: Altering the length of the alkyl chain between the amide and the piperidine ring can affect both potency and duration. An optimal chain length is necessary to maintain activity. Introducing branching near the amide bond, as seen with the beta-methyl group in Clibucaine's butanamide chain, can increase resistance to metabolic hydrolysis and enhance activity.

The Hydrophilic Tertiary Amine: The piperidine ring serves as the hydrophilic, ionizable portion of Clibucaine. At physiological pH, this amine exists in both a charged (cationic) and uncharged (base) form. The uncharged base is what crosses the nerve membrane, while the charged cation is believed to be the active form that binds to the sodium channel receptor from within the axoplasm. medscape.com

Modification: The pKa of the tertiary amine is a critical determinant of the onset of action. A pKa closer to the physiological pH (around 7.4) results in a higher proportion of the uncharged base form, leading to a faster onset. medscape.com Modifying the substitution on the piperidine ring or the electronic nature of the aromatic ring can alter the pKa.

Table 1: Hypothetical SAR of this compound Analogues

Modification on Clibucaine StructurePredicted Effect on LipophilicityPredicted Effect on PotencyPredicted Effect on DurationRationale
Replace 2,4-dichloro with 2,4-dimethylIncreaseIncreaseLikely IncreaseIncreased lipophilicity enhances membrane penetration and receptor binding.
Remove one chlorine atomDecreaseDecreaseLikely DecreaseReduced lipophilicity may decrease potency.
Replace phenyl with naphthylSignificant IncreaseSignificant IncreaseLikely IncreaseGreatly increased lipophilicity and potential for enhanced receptor interaction.
Shorten butanamide chain to propanamideVariableLikely DecreaseLikely DecreaseSuboptimal spacing between lipophilic and hydrophilic groups.
Replace piperidine with diethylamine (B46881)DecreaseLikely DecreaseLikely DecreaseAlters the pKa and steric bulk of the hydrophilic head.

Predictive Modeling for Novel this compound Derivatives

Building on the principles of SAR and QSAR, a predictive model for novel Clibucaine derivatives could be developed to identify candidates with potentially improved pharmacological profiles. The process would involve:

Designing a Virtual Library: A series of novel Clibucaine analogues would be designed in silico by systematically modifying the aromatic ring, the intermediate chain, and the hydrophilic amine.

Descriptor Calculation: For each virtual compound, a comprehensive set of 2D and 3D molecular descriptors would be calculated.

Activity Prediction: A previously validated QSAR model (either linear or non-linear) would be used to predict the anesthetic potency and potentially other properties like toxicity for each new derivative. Computer programs like PASS (Prediction of Activity Spectra for Substances) can also be used to predict a wide range of biological activities based on structural formula.

Prioritization for Synthesis: The virtual compounds with the most promising predicted profiles (e.g., high potency, optimal pKa) would be prioritized for chemical synthesis and subsequent experimental testing.

This iterative cycle of computational design, prediction, synthesis, and testing is a cornerstone of modern drug discovery, enabling a more targeted and efficient search for new therapeutic agents. For instance, studies on other local anesthetics have successfully used computer modeling to predict activity and toxicity, guiding the synthesis of new compounds with improved properties. A similar approach applied to Clibucaine could lead to the discovery of next-generation local anesthetics.

Preclinical Research Methodologies for Clibucaine Hydrochloride

In Vitro Pharmacological Assays

In vitro assays are the cornerstone of early-stage drug discovery, offering a controlled environment to study the direct effects of a compound on biological targets. For Clibucaine (B93319) hydrochloride, these assays are crucial for identifying its molecular targets and understanding the initial events that trigger a cellular response.

Cell-based functional assays are instrumental in observing the physiological response of living cells to Clibucaine hydrochloride. These assays move beyond simple binding interactions to measure a functional outcome, such as changes in cell viability, proliferation, or signaling pathways. A common approach involves exposing various cultured cell lines, which may be selected based on the expression of specific target receptors or enzymes, to a range of this compound concentrations.

One key type of functional assay is the cell viability assay , which determines the effect of the compound on cell survival. For instance, an MTT or MTS assay would measure the metabolic activity of cells, providing an indirect count of viable cells after treatment with this compound. A dose-dependent decrease in cell viability could indicate cytotoxic or cytostatic effects.

Another critical functional assay is the reporter gene assay . In this system, cells are engineered to express a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a specific promoter that is regulated by a signaling pathway of interest. By measuring the expression of the reporter gene, researchers can infer the effect of this compound on that particular pathway.

Calcium flux assays are also highly relevant, particularly for compounds that may interact with ion channels or G-protein coupled receptors. These assays use fluorescent calcium indicators to measure changes in intracellular calcium concentrations upon exposure to this compound, providing insights into its potential effects on cellular signaling cascades.

No specific research findings on cell-based functional assays for this compound were found in the public domain.

To identify the direct molecular targets of this compound, receptor binding studies are essential. These assays quantify the affinity and specificity with which the compound binds to its target receptors. These studies are typically performed using membrane preparations from cells or tissues that are rich in the receptor of interest.

A primary technique is the radioligand binding assay . In this method, a radiolabeled form of a known ligand for a specific receptor is used. The assay measures the ability of this compound to displace the radioligand from the receptor. A high degree of displacement at low concentrations of this compound indicates a high binding affinity for that receptor.

Competition binding assays are a common format for these studies. Here, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

These studies can be conducted on a panel of different receptors to assess the selectivity of this compound. High selectivity for a specific receptor is often a desirable characteristic for a drug candidate, as it can minimize off-target effects.

Specific data from receptor binding studies for this compound are not publicly available.

If this compound is hypothesized to act by modulating the activity of an enzyme, enzyme kinetic studies are performed to characterize this interaction. These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and this compound.

By analyzing the changes in the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), the mechanism of inhibition can be determined. For example, a competitive inhibitor will increase the apparent Km but not affect the Vmax, while a non-competitive inhibitor will decrease the Vmax without affecting the Km. A mixed inhibitor will affect both parameters.

These studies are typically performed using purified enzymes to ensure that the observed effects are due to a direct interaction with the enzyme and not a result of other cellular processes.

Publicly accessible research detailing enzyme kinetic studies for this compound could not be identified.

Animal Model Systems for Mechanistic Investigations

While in vitro assays provide valuable information at the molecular and cellular level, animal models are indispensable for understanding the complex physiological and pharmacological effects of a compound in a living organism.

The choice of an animal model is critical and depends on the therapeutic target and the disease indication for which this compound is being developed. The selected model should be relevant to the human condition and should be able to predict the compound's efficacy and mechanism of action in humans.

For instance, if this compound is being investigated as a local anesthetic, rodent models of nociception, such as the tail-flick or hot-plate test, would be appropriate to assess its analgesic properties. If it is being developed for a neurological disorder, transgenic mouse models that recapitulate aspects of the human disease might be used.

The justification for the chosen model should be based on its physiological and genetic similarity to humans in the context of the disease being studied, as well as its established predictive validity for other drugs in the same class.

Specific animal models used for the mechanistic investigation of this compound have not been detailed in the available literature.

Ex vivo tissue analysis and organ perfusion studies bridge the gap between in vitro and in vivo research. These techniques involve the study of tissues or organs taken from an animal that has been treated with the compound of interest.

In ex vivo tissue analysis , tissues are harvested at various time points after administration of this compound. The concentration of the compound and its metabolites can be measured in these tissues to understand its distribution and metabolism. Furthermore, the effect of the compound on biomarkers in the tissue can be assessed using techniques like histology, immunohistochemistry, or gene expression analysis.

Organ perfusion studies involve isolating an organ (e.g., liver, kidney) from an animal and maintaining it in a viable state outside the body by perfusing it with a nutrient-rich oxygenated solution. This compound can then be introduced into the perfusion medium, allowing for a detailed investigation of its effects on the organ's function and its metabolism within that specific organ, free from the influence of other systemic factors.

These studies can provide valuable data on the organ-specific effects of this compound and can help in understanding its pharmacokinetic and pharmacodynamic properties.

There is no publicly available information on ex vivo tissue analysis or organ perfusion studies conducted with this compound.

Analytical Methodologies for Clibucaine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds like Clibucaine (B93319) Hydrochloride, enabling the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical products due to its high sensitivity, selectivity, and reproducibility. as-pub.com The development of a robust HPLC method is crucial for the accurate quantification of Clibucaine Hydrochloride in bulk drug substances and finished dosage forms.

A typical HPLC method for a compound like this compound would be a reversed-phase method, which is suitable for separating polar to moderately nonpolar compounds. The development process involves a systematic optimization of various chromatographic parameters to achieve the desired separation with good resolution, peak symmetry, and a reasonable analysis time.

Key aspects of HPLC method development for this compound include:

Column Selection: A C18 column is a common choice for the stationary phase in reversed-phase HPLC due to its versatility and ability to separate a wide range of compounds. ajpamc.comijper.org The selection of column dimensions (length and internal diameter) and particle size will depend on the desired efficiency and analysis speed.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ajpamc.comsielc.com The ratio of the organic modifier to the aqueous phase is a critical parameter that influences the retention time of the analyte. The pH of the aqueous buffer is also crucial for controlling the ionization state of this compound and achieving optimal peak shape.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A flow rate of around 1.0 mL/min is common in many HPLC applications. as-pub.comresearchgate.net

Detection Wavelength: A UV detector is commonly used for the detection of this compound. The selection of the detection wavelength is based on the UV absorbance spectrum of the compound to ensure maximum sensitivity. ajpamc.comresearchgate.net

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantification limit, and robustness. ejgm.co.uk

Below is an example of a potential HPLC method for the analysis of this compound, based on methods developed for similar local anesthetics:

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Phosphate Buffer (pH adjusted)
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 220 nm) ajpamc.com
Injection Volume20 µL
TemperatureAmbient

This method would be capable of separating this compound from its potential degradation products and impurities, allowing for accurate quantification. researchgate.netresearchgate.netnih.gov

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. openaccessjournals.com In the pharmaceutical industry, GC finds extensive applications in areas such as residual solvent analysis, impurity profiling, and the analysis of volatile functional groups. drawellanalytical.comscirp.org

For a compound like this compound, which is a salt and has a relatively high molecular weight, direct analysis by GC may be challenging due to its low volatility. However, with appropriate sample preparation techniques, such as derivatization, GC can be employed for its analysis. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.

Potential applications of GC in the analysis of this compound include:

Residual Solvent Analysis: GC is the gold standard for the determination of residual solvents in pharmaceutical substances, which are organic volatile chemicals used during the synthesis of the drug substance or in the preparation of the drug product. openaccessjournals.com

Impurity Analysis: GC can be used to separate and quantify volatile impurities that may be present in the this compound drug substance. drawellanalytical.com

Stability Testing: GC can be employed to monitor the degradation of this compound under various stress conditions, provided the degradation products are volatile. openaccessjournals.com

A typical GC system consists of an injector, a column, an oven, a detector, and a data acquisition system. longdom.org The choice of the column (stationary phase) and detector is critical for achieving the desired separation and sensitivity. Flame Ionization Detector (FID) is a common detector used in GC due to its high sensitivity for organic compounds.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable tools for the structural elucidation and characterization of pharmaceutical compounds. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of a substance.

Mass Spectrometry (MS) and High-Resolution MS (HRMS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used in pharmaceutical analysis for molecular weight determination, structural elucidation, and impurity identification. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govnih.gov

In the analysis of this compound, MS can be used to:

Confirm the Molecular Weight: By ionizing the Clibucaine molecule and measuring the m/z of the molecular ion, the molecular weight of the compound can be confirmed.

Elucidate the Structure: Fragmentation of the molecular ion in the mass spectrometer produces a unique pattern of fragment ions, which can be used to deduce the structure of the molecule.

Identify Impurities: MS can be used to identify and characterize unknown impurities in the drug substance by analyzing their mass spectra.

HRMS is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov This is crucial for the unambiguous identification of impurities and degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for the analysis of complex mixtures. researchgate.netajmb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure of a molecule. encyclopedia.pub It is based on the interaction of atomic nuclei with an external magnetic field. The most commonly used nuclei in NMR are ¹H (proton) and ¹³C (carbon-13). nih.gov

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. youtube.com ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org

For this compound, NMR spectroscopy can be used to:

Confirm the Structure: The ¹H and ¹³C NMR spectra of this compound will show a unique pattern of signals that can be used to confirm its chemical structure. uobasrah.edu.iq

Identify Impurities: NMR can be used to detect and identify impurities in the drug substance, as they will give rise to additional signals in the NMR spectrum.

Study Molecular Conformation: Advanced NMR techniques can be used to study the three-dimensional structure and conformation of the molecule in solution. nih.govrsc.orgresearchgate.net

The following table summarizes the expected types of signals in the ¹H and ¹³C NMR spectra of this compound:

SpectrumExpected Signals
¹H NMRSignals for aromatic protons, protons on the aliphatic chain, and protons on the diethylamino group.
¹³C NMRSignals for aromatic carbons, carbonyl carbon, carbons in the aliphatic chain, and carbons in the diethylamino group. libretexts.org

UV-Visible Spectroscopy

UV-Visible spectroscopy is a simple, rapid, and cost-effective technique that is widely used in pharmaceutical analysis for the quantification of drugs. ejgm.co.ukmhlw.go.jpnihs.go.jp The technique is based on the absorption of ultraviolet or visible light by a molecule, which results in the excitation of electrons to higher energy levels.

The UV spectrum of a compound is a plot of absorbance versus wavelength. mhlw.go.jp For this compound, the UV spectrum will show one or more absorption maxima (λmax) in the UV region, which is characteristic of the chromophores present in the molecule.

UV-Visible spectroscopy can be used for:

Quantification: The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength and using a calibration curve. rjptonline.org

Purity Assessment: The UV spectrum can be used to assess the purity of the drug substance. The presence of impurities may result in changes in the shape of the spectrum or the appearance of additional absorption bands.

Dissolution Testing: UV-Visible spectroscopy is commonly used to monitor the dissolution of drug products over time.

The λmax of this compound can be determined by scanning a solution of the compound over a range of wavelengths. For similar local anesthetics like Lidocaine Hydrochloride, the λmax is often found in the range of 220-270 nm. as-pub.comrjptonline.orgresearchgate.net

Method Validation Parameters and Regulatory Considerations (e.g., ICH Guidelines)researchgate.netrroij.comrjptonline.org

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures in its Q2(R2) guideline. researchgate.netrroij.com This framework ensures that analytical methods are reliable, reproducible, and suitable for their purpose, which for this compound would include identity, purity, and assay tests.

Linearity, Accuracy, and Precision

Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. researchgate.net For this compound, this would be determined by preparing a series of solutions of known concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and the relationship is typically evaluated by calculating the correlation coefficient (r²) and examining the linearity of the plot. nih.gov

Table 1: Representative Linearity Data for a Chromatographic Analysis of a Local Anesthetic

Concentration (µg/mL) Peak Area (Arbitrary Units)
5 15023
10 30112
20 60350
40 120540
80 241050
Linearity Equation y = 3010x + 50
Correlation Coefficient (r²) 0.9998

This table presents illustrative data for a compound similar to this compound, demonstrating a strong linear relationship between concentration and analytical response.

Accuracy refers to the closeness of the test results obtained by the method to the true value. routledge.com It is often assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). nih.gov Accuracy is typically reported as the percent recovery of the known amount of analyte added.

Table 2: Illustrative Accuracy Results for this compound Assay

Spike Level (%) Theoretical Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%) % RSD (n=3)
80 80 79.5 99.4 0.8
100 100 100.2 100.2 0.5
120 120 121.0 100.8 0.6

This table provides representative accuracy data, showing high recovery and low variability, which would be expected for a validated method for this compound.

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. unodc.org Precision is usually considered at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). researchgate.net It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Table 3: Representative Precision Data for this compound

Precision Level Concentration (µg/mL) Measured Concentration (Mean ± SD, n=6) % RSD
Repeatability (Intra-day) 100 100.3 ± 0.75 0.75
Intermediate Precision (Inter-day) 100 100.8 ± 1.10 1.09

This illustrative data demonstrates the low variability expected in a precise analytical method for this compound.

Specificity and Robustness

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. unodc.org For a this compound assay, specificity would be demonstrated by showing that there is no interference from excipients in a formulation or from known impurities at the retention time of the main peak in a chromatogram.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For a high-performance liquid chromatography (HPLC) method for this compound, robustness would be evaluated by slightly altering parameters such as the pH of the mobile phase, column temperature, and flow rate and observing the effect on the results. researchgate.net

Table 4: Example of Robustness Study Parameters for an HPLC Method

Parameter Variation Effect on Assay (%)
Flow Rate (mL/min) 0.9, 1.0, 1.1 < 2.0
Mobile Phase pH 2.8, 3.0, 3.2 < 1.5
Column Temperature (°C) 23, 25, 27 < 1.0

This table illustrates typical parameters and acceptable variations for a robustness study of a chromatographic method applicable to this compound.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net These limits are crucial for the analysis of impurities in this compound. The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. nih.gov

Table 5: Representative LOD and LOQ Values for a UV-Vis Spectrophotometric Method

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.05
Limit of Quantification (LOQ) 0.15

This table provides illustrative LOD and LOQ values for an analytical method suitable for determining low levels of a substance like this compound.

Bioanalytical Method Development for Preclinical Samples

The development of bioanalytical methods is essential for the quantitative determination of drugs and their metabolites in biological matrices, such as plasma, serum, or tissue, which is a critical component of preclinical pharmacokinetic studies. mdpi.comresearchgate.net For this compound, a robust and sensitive bioanalytical method would be required to measure its concentration in samples from animal studies.

The development process typically involves selecting an appropriate analytical technique, commonly HPLC coupled with mass spectrometry (LC-MS/MS), due to its high sensitivity and selectivity. innovareacademics.in Key steps in the development of a bioanalytical method for this compound in preclinical samples would include:

Sample Preparation: Developing an efficient extraction method to isolate this compound from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. banglajol.info

Chromatographic Conditions: Optimizing the mobile phase, column, flow rate, and other parameters to achieve good separation of this compound from endogenous components and any potential metabolites.

Method Validation: Validating the method in the biological matrix according to regulatory guidelines (e.g., FDA, EMA). This validation would include assessing selectivity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions. nih.govnih.gov

Table 6: Typical Validation Parameters for a Bioanalytical Method

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Mean accuracy within ±15% of nominal (±20% at LLOQ)
Precision % RSD ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Investigated to ensure no significant ion suppression or enhancement
Stability Freeze-thaw, short-term, long-term, and stock solution stability established

This table outlines the general acceptance criteria for the validation of a bioanalytical method that would be applicable to the analysis of this compound in preclinical samples.

Compound Reference Table

Compound Name
This compound
Lidocaine
Lignocaine
Buclizine

Research Applications and Future Directions for Clibucaine Hydrochloride

Potential as a Research Probe for Ion Channel or Receptor Studies

The primary action of local anesthetics like clibucaine (B93319) involves the blockage of voltage-gated sodium channels, which is fundamental to their ability to prevent nerve impulse transmission. nih.govmhmedical.com This interaction forms the basis for its potential use as a research probe to investigate the structure and function of ion channels.

Researchers utilize various molecular tools to investigate the intricate workings of ion channels, including small organic molecules, peptides, and even light-sensitive amino acids. nih.govnih.gov These probes help to elucidate the mechanisms of ion permeation, channel gating, and selectivity. biorxiv.org In this context, clibucaine hydrochloride could serve as a valuable tool. For instance, by studying its binding kinetics and the specific sites of interaction on the channel protein, researchers could gain deeper insights into the conformational changes that ion channels undergo during their operation.

The study of structure-activity relationships is crucial in pharmacology. rsc.orguniversiteitleiden.nl By systematically modifying the structure of clibucaine and observing the resultant changes in its affinity and blocking efficacy on different types of ion channels (e.g., sodium, potassium, or calcium channels), scientists can map the functional topography of these critical membrane proteins. nih.govnih.gov This approach, which has been applied to other local anesthetics, can reveal key residues involved in drug binding and channel function. universiteitleiden.nl

Furthermore, advanced techniques such as fluorescence resonance energy transfer (FRET)-based assays can be employed to monitor the real-time interaction of clibucaine with ion channels in living cells. bmglabtech.com These methods provide a dynamic view of how the compound affects channel activity and can be used in high-throughput screening to identify new modulators of ion channels. thermofisher.com

Role in Understanding Broader Pharmacological Principles

The study of this compound can extend beyond its direct interaction with ion channels to illuminate broader pharmacological principles, including drug-membrane interactions and pharmacokinetics.

The journey of a local anesthetic to its target site involves crossing cellular membranes. scirp.org The physicochemical properties of clibucaine, such as its lipophilicity and pKa, govern its ability to partition into and permeate through the lipid bilayer of the cell membrane. Detailed studies on these interactions can provide a clearer understanding of the rate-limiting steps in drug action and how membrane composition influences drug availability at the receptor site.

The concept of "use-dependent block," where the anesthetic binds more effectively to channels that are frequently opened, is a key principle in local anesthesia. amegroups.org Detailed investigation of this phenomenon with clibucaine could provide a more refined understanding of the molecular basis of this state-dependent binding, which has implications for other drugs that target ion channels.

Integration with Advanced Computational and Systems Biology Approaches

The fields of computational and systems biology offer powerful tools to explore the mechanisms of drug action at a molecular and systemic level. utoronto.cawisc.eduucla.eduethz.chjic.ac.uk These approaches are increasingly being applied to anesthetics and hold significant promise for future research on this compound.

In silico modeling and molecular dynamics simulations can be used to predict and visualize the binding of clibucaine to its target ion channels at an atomic level. nih.gov These computational methods can identify the key amino acid residues involved in the interaction and estimate the binding free energy, providing insights that can guide the design of new, more potent, or selective molecules. For example, researchers have used such models to study the interaction of other anesthetics with the GABA-A receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a series of compounds with their biological activity, can be applied to clibucaine and its analogs. mdpi.com By building computational models based on experimental data, it becomes possible to predict the anesthetic potency and potential side effects of novel derivatives before they are synthesized, thus streamlining the drug discovery process.

Systems biology approaches aim to understand the complex interplay of biological networks. utoronto.cawisc.edu By integrating data from genomic, proteomic, and metabolomic studies, researchers can model how the administration of clibucaine might affect not just its primary target but also other interconnected cellular pathways. This holistic view is essential for predicting off-target effects and understanding the full pharmacological profile of the drug.

Emerging Research Areas and Interdisciplinary Studies

Future research on this compound is likely to be driven by interdisciplinary collaborations and the exploration of novel applications beyond traditional local anesthesia.

One emerging area of interest is the potential for local anesthetics to have effects on cellular processes beyond nerve conduction block. For instance, some local anesthetics have been investigated for their anti-inflammatory or anti-cancer properties. Future studies could explore whether this compound possesses similar activities and, if so, elucidate the underlying molecular mechanisms.

The development of novel drug delivery systems is another promising avenue of research. Formulations that provide sustained release of clibucaine could prolong its anesthetic effect, which would be beneficial for postoperative pain management. Research into liposomal or other nanoparticle-based delivery systems for clibucaine could lead to improved clinical utility. nih.gov

Furthermore, the basic molecular structure of clibucaine, with its lipophilic and hydrophilic moieties connected by an intermediate linkage, is a common scaffold in medicinal chemistry. nih.govamegroups.org This provides an opportunity for chemists and pharmacologists to collaborate on the synthesis and evaluation of new compounds inspired by clibucaine's structure for a variety of therapeutic targets.

Finally, the increasing availability of sophisticated research tools and methodologies will continue to open up new avenues for the study of this compound. High-resolution structural biology techniques, advanced imaging methods, and high-throughput screening platforms will undoubtedly contribute to a more comprehensive understanding of this compound and its potential applications in biomedical research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Clibucaine hydrochloride with high purity in laboratory settings?

  • Methodological Answer : Synthesis should follow validated protocols for amine salt formation, including stoichiometric control of reactants and purification steps. Post-reaction washing (e.g., with water to remove ionic byproducts like ammonium salts) is critical to eliminate impurities . For novel compounds, provide structural confirmation via NMR, mass spectrometry, and elemental analysis. Purity validation requires HPLC (>95% purity) and residual solvent testing .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic (e.g., FTIR for functional groups), chromatographic (HPLC for purity), and thermal analysis (DSC for melting points). For novel analogs, X-ray crystallography confirms stereochemistry. Solubility studies should employ standardized buffers (pH 1.2–7.4) with shake-flask methods .

Q. What protocols ensure the stability of this compound in experimental solutions?

  • Methodological Answer : Store stock solutions in aliquots at -20°C in airtight vials to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Avoid freeze-thaw cycles, which degrade labile functional groups .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the pharmacological efficacy of this compound while controlling for inter-species variability?

  • Methodological Answer : Use a cross-species pharmacokinetic (PK) model with staggered dosing in rodents and non-rodents. Adjust for metabolic differences by analyzing cytochrome P450 activity. Include control groups receiving vehicle or comparator drugs. Validate outcomes via blinded histopathological assessments and plasma concentration-time curves .

Q. What statistical approaches are recommended for resolving contradictory pharmacokinetic data in this compound studies?

  • Methodological Answer : Apply mixed-effects modeling to account for inter-individual variability. Use Bland-Altman plots to assess agreement between analytical methods (e.g., LC-MS vs. ELISA). For outlier data, perform Grubbs’ test or leverage robust regression techniques .

Q. How can experimental frameworks like PICO or FINER improve research question formulation for this compound studies?

  • Methodological Answer : The PICO framework (Population, Intervention, Comparison, Outcome) ensures hypothesis specificity, e.g., "Does Clibucaine (I) reduce neuropathic pain (O) in diabetic rats (P) compared to lidocaine (C)?" The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) validate practicality, such as prioritizing cost-effective synthesis routes over exotic catalysts .

Q. What strategies mitigate batch-to-batch variability in this compound formulation development?

  • Methodological Answer : Implement Quality by Design (QbD) principles with factorial design experiments. Optimize critical parameters (e.g., mixing time, solvent ratio) using response surface methodology. Validate consistency via dissolution profile comparisons (f2 similarity factor >50) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct permeability assays (e.g., Caco-2 monolayers) to evaluate translational barriers. Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo absorption. Validate with microdialysis studies in target tissues .

Key Methodological Resources

  • Data Reproducibility : Document experimental conditions (temperature, humidity, equipment calibration) in supplemental materials to enable replication .
  • Ethical Compliance : For preclinical studies, adhere to ARRIVE guidelines for animal reporting and obtain institutional ethics approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.